molecular formula C20H14BrN3O2 B11293518 3-(4-bromophenyl)-6-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3-(4-bromophenyl)-6-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11293518
M. Wt: 408.2 g/mol
InChI Key: JLJBIWMFHGAQAQ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-6-(3-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-6-(3-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common approach involves the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by functionalization at specific positions to introduce the bromophenyl and methylphenyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-6-(3-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the bromophenyl position .

Scientific Research Applications

3-(4-bromophenyl)-6-(3-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-6-(3-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(4-bromophenyl)-6-(3-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C20H14BrN3O2

Molecular Weight

408.2 g/mol

IUPAC Name

3-(4-bromophenyl)-6-(3-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C20H14BrN3O2/c1-11-3-2-4-13(9-11)16-10-15(20(25)26)17-18(23-24-19(17)22-16)12-5-7-14(21)8-6-12/h2-10H,1H3,(H,25,26)(H,22,23,24)

InChI Key

JLJBIWMFHGAQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)Br

Origin of Product

United States

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